molecular formula C13H8N2 B3065200 2-Naphthalenemalononitrile CAS No. 32122-61-5

2-Naphthalenemalononitrile

Cat. No. B3065200
CAS RN: 32122-61-5
M. Wt: 192.22 g/mol
InChI Key: KDEVAEKYSOZTIM-UHFFFAOYSA-N
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Description

2-Naphthalenemalononitrile (2-NMN) is a heterocyclic compound that has a wide range of applications in science and technology. It is a white crystalline solid with a melting point of 126-128°C and a molecular weight of 170.2 g/mol. 2-NMN is a versatile compound with a variety of uses in the laboratory, including synthesis, catalysis, and analytical techniques. It is also used as a reagent for the preparation of other compounds and as a starting material for a variety of organic reactions.

Scientific Research Applications

2-Naphthalenemalononitrile is widely used in scientific research, especially in the fields of organic synthesis and catalysis. It is used as a reagent in a variety of organic reactions, including the synthesis of polymers, pharmaceuticals, and other compounds. It is also used as a catalyst in a variety of reactions, including hydrogenation, oxidation, and polymerization. In addition, 2-Naphthalenemalononitrile is used as a starting material for a variety of organic reactions, such as the preparation of polymers, pharmaceuticals, and other compounds.

Mechanism of Action

2-Naphthalenemalononitrile is a versatile compound that can be used in a variety of reactions. Its mechanism of action is dependent on the reaction it is used in. In general, it acts as a nucleophile, meaning it can donate electrons to form a new bond. It can also act as an electrophile, meaning it can accept electrons to form a new bond. It can also act as a catalyst, meaning it can speed up a reaction without being consumed in the reaction.
Biochemical and Physiological Effects
2-Naphthalenemalononitrile has been studied for its potential biochemical and physiological effects. It has been shown to have antioxidant properties and to be able to protect cells from oxidative stress. In addition, it has been shown to have anti-inflammatory and anti-cancer properties. It has also been shown to have a positive effect on the cardiovascular system, as well as on the immune system.

Advantages and Limitations for Lab Experiments

2-Naphthalenemalononitrile is a versatile compound that can be used in a variety of laboratory experiments. It is relatively easy to synthesize and can be used in a variety of reactions. It is also relatively stable and can be stored for long periods of time. However, 2-Naphthalenemalononitrile is not very soluble in water, so it is not suitable for use in aqueous solutions. In addition, it is toxic and should be handled with care.

Future Directions

2-Naphthalenemalononitrile has a wide range of applications in science and technology, and there are many potential future directions for research. These include the development of new synthetic methods, the use of 2-Naphthalenemalononitrile as a catalyst in a variety of reactions, the study of its biochemical and physiological effects, and the development of new pharmaceuticals and other compounds. In addition, there is potential for the use of 2-Naphthalenemalononitrile in the development of new materials, such as polymers, and in the development of new analytical techniques.

properties

IUPAC Name

2-naphthalen-2-ylpropanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2/c14-8-13(9-15)12-6-5-10-3-1-2-4-11(10)7-12/h1-7,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDEVAEKYSOZTIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60536158
Record name (Naphthalen-2-yl)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60536158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Naphthalenemalononitrile

CAS RN

32122-61-5
Record name (Naphthalen-2-yl)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60536158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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